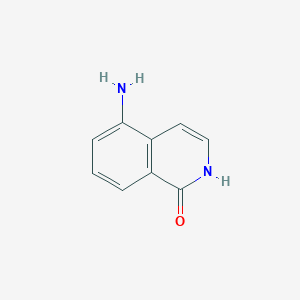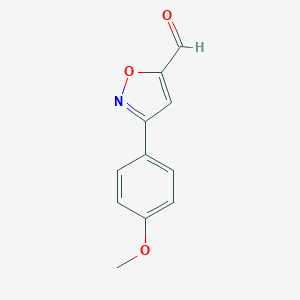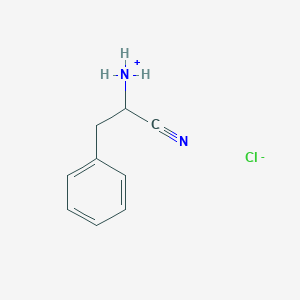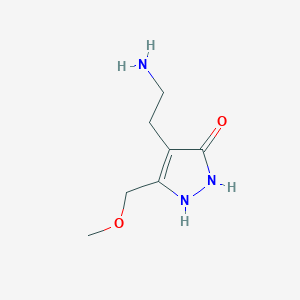
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one, also known as PY-1, is an organic compound that has been studied for its potential applications in medicine and scientific research. PY-1 is a derivative of the pyrazolone family, and its structure is composed of an aromatic five-membered ring and a nitrogen-containing heterocycle. This compound has been found to possess a variety of biochemical and physiological effects, and its unique structure has allowed for its use in a number of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound 4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one is related to a class of chemicals that have been the focus of various synthesis and structural analysis studies. For instance, studies on the synthesis and characterization of Schiff base ligands derived from similar pyrazole compounds have been conducted, revealing insights into their structural and spectroscopic properties. These compounds are characterized using a range of techniques including UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, indicating their potential in forming complex structures and their applications in various fields of chemistry (Hayvalı et al., 2010).
Corrosion Inhibition
Another study explored the application of a Schiff base compound, synthesized from a similar pyrazole derivative, as a corrosion inhibitor for steel in acidic solutions. This research demonstrates the compound's effectiveness in reducing corrosion rates, highlighting its potential application in protecting metal surfaces (Emregül & Hayvalı, 2006).
Cytotoxic Activity
Research into pyrazole derivatives also includes investigations into their cytotoxic activities against cancer cells. A study synthesized new pyrazolo[1,5-a]pyrimidine derivatives from 5-amino-N-aryl-1H-pyrazoles, which were then screened for in vitro cytotoxic activity, showcasing the potential of these compounds in developing anticancer therapies (Hassan et al., 2014).
Antimicrobial and Anticancer Agents
Further research into novel pyrazole derivatives has shown that these compounds can exhibit significant antimicrobial and anticancer activity. The synthesis of 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds demonstrated their potential as effective antimicrobial and anticancer agents, with some compounds showing higher activity than standard drugs (Hafez et al., 2016).
Modification of Hydrogels
A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one, revealed enhanced thermal stability and promising biological activity of the modified polymers. This suggests applications in medical fields, particularly in drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-12-4-6-5(2-3-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVXXHCTAXATSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

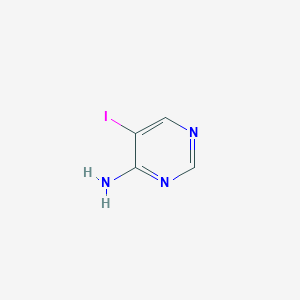
![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B113276.png)

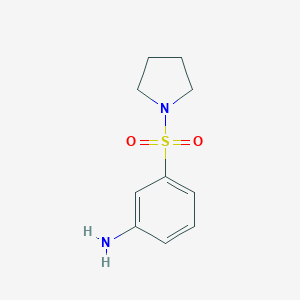
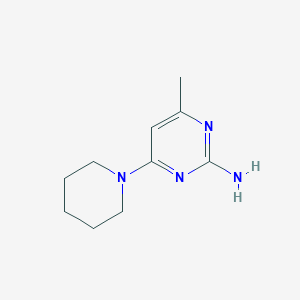
![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)


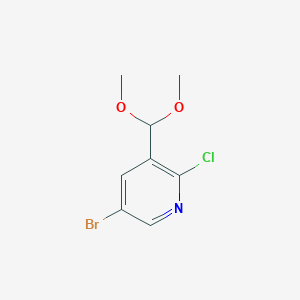
![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)
